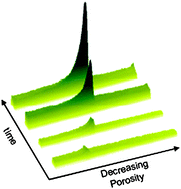Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
Lab on a Chip Pub Date: 2009-06-24 DOI: 10.1039/B901320B
Abstract
In this work we photopolymerized precise and well-controlled polyacrylamide porosity gradients in microchannels for microscale pore limit


Recommended Literature
- [1] Nucleic acid biosensors for environmental pollution monitoring
- [2] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [3] Reduced coupling of water molecules near the surface of reverse micelles
- [4] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [5] Density functional theory-based investigation of HCN and NH3 formation mechanisms during phenylalanine pyrolysis†
- [6] Post-functionalization through covalent modification of organic counter ions: a stepwise and controlled approach for novel hybrid polyoxometalate materials†
- [7] Which one is faster? A kinetic investigation of Pd and Ni catalyzed Negishi-type oxidative coupling reactions†
- [8] Back cover
- [9] Capillary tube wetting induced by particles: towards armoured bubbles tailoring†
- [10] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†










